Mitometh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminosalicylate sodium can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain aminosalicylate sodium in solid form .
Industrial Production Methods: In industrial settings, the production of aminosalicylate sodium involves similar steps but on a larger scale. The process includes the use of large reactors for the neutralization reaction, followed by filtration and drying to obtain the final product. The compound is then packaged in light-resistant containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Aminosalicylate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Aminosalicylate sodium can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Aminosalicylate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its effects on bacterial growth and its potential as an antibacterial agent.
Medicine: Aminosalicylate sodium is primarily used in the treatment of tuberculosis.
Mechanism of Action
Aminosalicylate sodium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. The compound competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, which is involved in the first step of folic acid synthesis. By inhibiting this enzyme, aminosalicylate sodium prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication .
Comparison with Similar Compounds
Sulfasalazine: Another antitubercular agent that also inhibits folic acid synthesis.
Mesalamine (5-aminosalicylic acid): Used in the treatment of inflammatory bowel diseases and has similar anti-inflammatory properties.
Uniqueness: Aminosalicylate sodium is unique in its dual role as both an antitubercular and anti-inflammatory agent. Unlike sulfasalazine, which is primarily used for its anti-inflammatory properties, aminosalicylate sodium is specifically effective against Mycobacterium tuberculosis .
Properties
CAS No. |
107465-03-2 |
---|---|
Molecular Formula |
C15H12Cl4 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3 |
InChI Key |
MOTIYCLHZZLHHQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Key on ui other cas no. |
107465-03-2 |
Synonyms |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane 2,2-DDP 2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane mitometh |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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